molecular formula C17H12N4O2S B2928465 N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034337-60-3

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2928465
CAS No.: 2034337-60-3
M. Wt: 336.37
InChI Key: XAIKITZMJUXGSC-UHFFFAOYSA-N
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Description

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a combination of furan, pyridine, and benzothiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan-Pyridine Intermediate: The initial step involves the formation of a furan-pyridine intermediate through a coupling reaction between a furan derivative and a pyridine derivative.

    Introduction of the Benzothiadiazole Moiety: The intermediate is then reacted with a benzothiadiazole derivative under specific conditions to introduce the benzothiadiazole moiety.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan oxides and pyridine oxides, while substitution can introduce various functional groups such as halogens or amines.

Scientific Research Applications

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)furan-2-carboxamide: This compound shares the furan and pyridine moieties but lacks the benzothiadiazole group.

    2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound features a furan-thiazole-pyridine structure, similar to the furan-pyridine-benzothiadiazole structure.

Uniqueness

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is unique due to the presence of the benzothiadiazole moiety, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific electronic and structural characteristics.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-17(12-2-4-15-16(7-12)21-24-20-15)19-9-11-1-3-14(18-8-11)13-5-6-23-10-13/h1-8,10H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIKITZMJUXGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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